Alamifovir

Vue d'ensemble

Description

L'alamifovir est un promédicament analogue des nucléotides puriques qui a montré une activité puissante contre le virus de l'hépatite B, à la fois de type sauvage et résistant à la lamivudine, dans des études précliniques . Il est principalement étudié pour ses propriétés antivirales, ciblant spécifiquement le virus de l'hépatite B .

Méthodes De Préparation

La préparation de l'alamifovir implique plusieurs voies synthétiques. Une méthode comprend l'utilisation de la 2-amino-6-chloropurine comme matière première . Le composé subit une série de réactions chimiques, notamment une substitution et une estérification, pour donner le produit final. Les méthodes de production industrielle sont conçues pour optimiser le rendement et la pureté, garantissant l'efficacité et la sécurité du composé pour une utilisation clinique .

Analyse Des Réactions Chimiques

Metabolic Pathways and Chemical Reactions

Alamifovir undergoes rapid and extensive hydrolysis and oxidation to form active metabolites:

-

Hydrolysis : this compound is hydrolyzed to monoester 602074 (GCD-187) via esterase enzymes.

-

Oxidation : 602074 is further oxidized to 602075 (GCD-231) , an O-desmethyl product.

-

Secondary Hydrolysis : 602074 is also hydrolyzed to free acid 602076 (GCD-189) .

These metabolites are detectable in plasma within 0.3–2.5 hours post-administration, with 602074 as the primary circulating metabolite in primates and 602075 in rodents .

Key Metabolic Data

| Metabolite | Formation Pathway | T<sub>max</sub> (h) | t<sub>1/2</sub> (h) | Protein Binding (%) |

|---|---|---|---|---|

| 602074 | Hydrolysis of this compound | 0.5 | 1–2 | >90 |

| 602075 | Oxidation of 602074 | N/A | N/A | >90 |

| 602076 | Hydrolysis of 602074 | 2.5 | 4 | >90 |

Pharmacokinetic Profile

-

Bioavailability : 35% in monkeys and 10% in rats (oral administration) .

-

Food Effects : Reduced absorption when administered with food.

-

Excretion : Primarily fecal (86.7% in monkeys, 95.8% in rats) due to biliary excretion and unabsorbed drug .

Pharmacokinetic Parameters (Single-Dose Study)

| Parameter | This compound (80 mg dose) | Metabolite 602074 |

|---|---|---|

| C<sub>max</sub> | 130.3 nmol/L | 152.0 nmol/L |

| AUC<sub>0-∞</sub> | 74.9 nmol·h/L | 229.0 nmol·h/L |

Mechanism of Action in HBV Inhibition

This compound’s metabolites exhibit anti-HBV activity by:

-

Inhibiting Protein Priming : Blocks the initiation of HBV DNA synthesis.

-

Disrupting Packaging Reactions : Prevents encapsidation of pregenomic RNA into viral capsids .

The EC<sub>50</sub> (effective concentration for 50% inhibition) against wild-type HBV is 0.027 μM , approximately 20-fold lower than lamivudine. For lamivudine-resistant mutants, EC<sub>50</sub> values rise to 2.6–3.3 μM .

Stability and Analytical Methods

-

Plasma Stability : this compound and metabolites remain stable for 20 hours at room temperature and 6 months frozen .

-

Detection : Quantified via LC/MS/MS with Turbo IonSpray, achieving linear calibration ranges of 0.869–130.3 nmol/L for this compound and 1.013–182.3 nmol/L for metabolites .

Comparative Pharmacokinetics

| Parameter | This compound | Adefovir (Comparator) |

|---|---|---|

| Oral Bioavailability | 35% (monkeys) | <12% (humans) |

| Primary Excretion Route | Fecal | Renal |

This compound’s efficacy stems from its rapid conversion to active metabolites, which target novel steps in HBV replication. Its pharmacokinetic profile and resistance profile position it as a potential alternative to nucleoside analogs like lamivudine, particularly in food-independent dosing regimens .

Applications De Recherche Scientifique

Alamifovir is a purine nucleotide analogue prodrug that has demonstrated efficacy against the wild type and lamivudine-resistant hepatitis B virus (HBV) in preclinical studies .

Pharmacokinetics and Mechanism of Action

This compound functions as a prodrug, undergoing rapid hydrolysis to form metabolites . These metabolites are believed to be responsible for its antiviral activity . The mechanism of action of this compound appears to involve the inhibition of the protein priming reaction and the packaging reaction, which ultimately decreases HBV replication . This mechanism is distinct from conventional nucleoside/nucleotide reverse transcriptase inhibitors .

Clinical Studies

Two studies examined the pharmacokinetics of this compound following oral administration in healthy males .

- Study 1 Single doses of this compound (0.2 to 80 mg) were administered, with a subset receiving 20 mg in a fed state. Plasma samples were collected over 72 hours .

- Study 2 Subjects received 2.5 to 15 mg twice daily for 15 days. Plasma samples were collected over 24 hours on days 1 and 15 .

Concentrations of this compound and its major metabolites were determined using liquid chromatography/tandem mass spectrometry, and the data were analyzed using a noncompartmental technique .

Safety and Efficacy in Patients with Chronic Hepatitis B

A study was conducted to assess the safety and potential antiviral effects of this compound in humans . The study involved 66 chronic hepatitis B-infected patients with stable HBV DNA (>105 copies/ml) and no significant liver pathology . The patients received either a placebo or this compound at a total daily dose ranging from 2.5 to 20mg in single or divided doses for 28 days and were followed up for approximately 12 weeks after cessation of treatment . All doses showed significant antiviral activity, with mean plasma viral load reductions ranging from 1.5 to 2.6 log10 after 28 days of dosing . There were no serious adverse events attributable to the study drug, nor were significant dose-related events identified .

This compound Versus other treatments

Mécanisme D'action

Alamifovir exerts its effects by inhibiting the replication of hepatitis B virus. It is a prodrug that is metabolized into its active form within the body. The active form targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals .

Comparaison Avec Des Composés Similaires

L'alamifovir est comparé à d'autres analogues des nucléotides tels que la lamivudine et l'adéfovir. Contrairement à la lamivudine, l'this compound montre une activité contre les souches de virus de l'hépatite B résistantes à la lamivudine . L'adéfovir, un autre analogue des nucléotides, cible également le virus de l'hépatite B, mais a une structure chimique et un mécanisme d'action différents. La structure unique de l'this compound lui permet d'être efficace contre une plus large gamme de souches virales .

Les composés similaires comprennent :

- Lamivudine

- Adéfovir

- Ténofovir

Ces composés partagent des propriétés antivirales similaires, mais diffèrent par leurs structures chimiques et leurs mécanismes d'action spécifiques .

Propriétés

Key on ui mechanism of action |

Alamifovir is a purine nucleotide analogue prodrug that shows potent activity against wild type and lamivudine resistant hepatitis B virus in preclinical studies. |

|---|---|

Numéro CAS |

193681-12-8 |

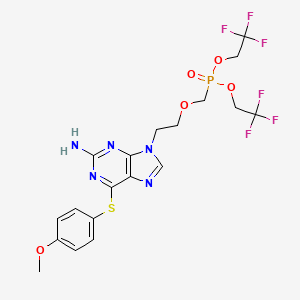

Formule moléculaire |

C18H18F6N5O4PS |

Poids moléculaire |

545.4 g/mol |

Nom IUPAC |

9-[2-[bis(2,2,2-trifluoroethoxy)phosphorylmethoxy]ethyl]-6-phenylsulfanylpurin-2-amine |

InChI |

InChI=1S/C18H18F6N5O4PS/c19-17(20,21)8-32-34(30,33-9-18(22,23)24)11-31-7-6-29-10-26-13-14(29)27-16(25)28-15(13)35-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,25,27,28) |

Clé InChI |

JJLWXCPEQYXFFT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N |

SMILES canonique |

C1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3CCOCP(=O)(OCC(F)(F)F)OCC(F)(F)F)N |

Apparence |

Solid powder |

Key on ui other cas no. |

193681-12-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-amino-6-(4-C(11)-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) 2-amino-6-(4-methoxyphenylthio)-9-(2-(phosphonomethoxy)ethyl)purine bis(2,2,2-trifluoroethyl) ester alamifovir MCC 478 MCC-478 MCC478 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.